

The Pharmacokinetics and Pharmacodynamics of c-Met-IN-13: A Technical Guide

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Compound of Interest

Compound Name: c-Met-IN-13

Cat. No.: B12404531

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For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.^[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **c-Met-IN-13**, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of **c-Met-IN-13** has been characterized through in vitro assays assessing its enzymatic inhibitory activity and its effects on cancer cell proliferation.

Enzymatic Activity

c-Met-IN-13 demonstrates potent inhibitory activity against the c-Met kinase. The half-maximal inhibitory concentration (IC₅₀) was determined using a kinase activity assay.

Table 1: **c-Met-IN-13** Kinase Inhibitory Activity

Target	IC50 (nM)
c-Met	2.43

Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Cellular Activity

The anti-proliferative effects of **c-Met-IN-13** have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Anti-proliferative Activity of **c-Met-IN-13** in Cancer Cell Lines

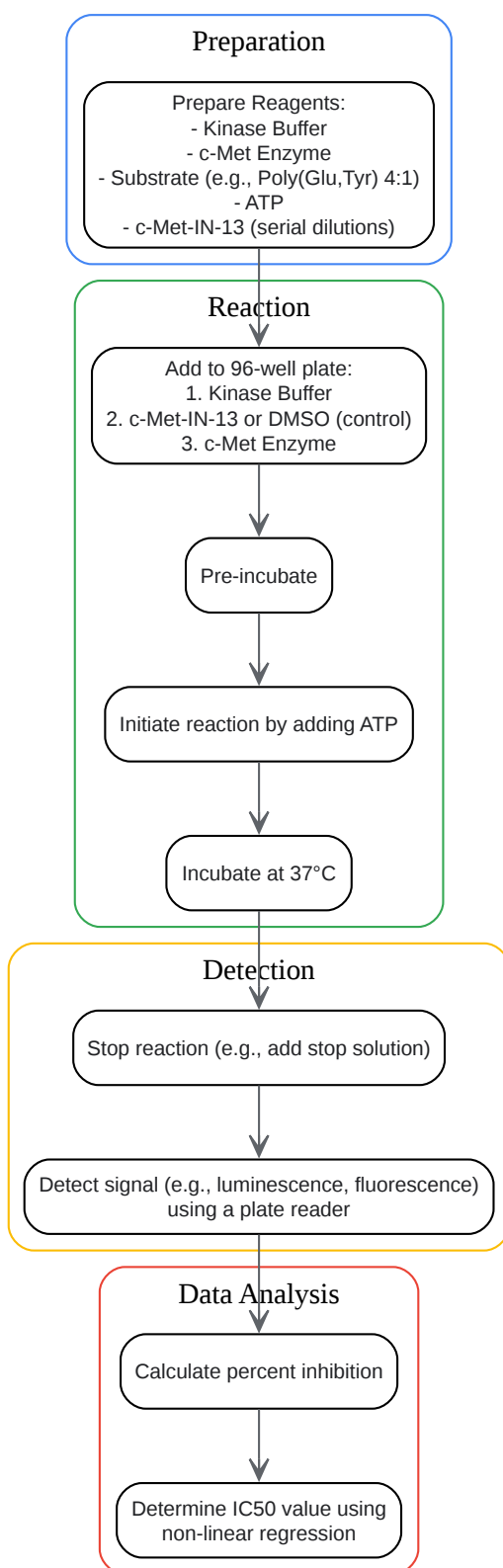
Cell Line	Cancer Type	IC50 (µM)
H460	Non-small cell lung cancer	0.14
HT-29	Colorectal cancer	0.20
MKN-45	Gastric cancer	0.26

Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]

Experimental Protocols

c-Met Kinase Assay (Generic Protocol)

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of a compound like **c-Met-IN-13**.

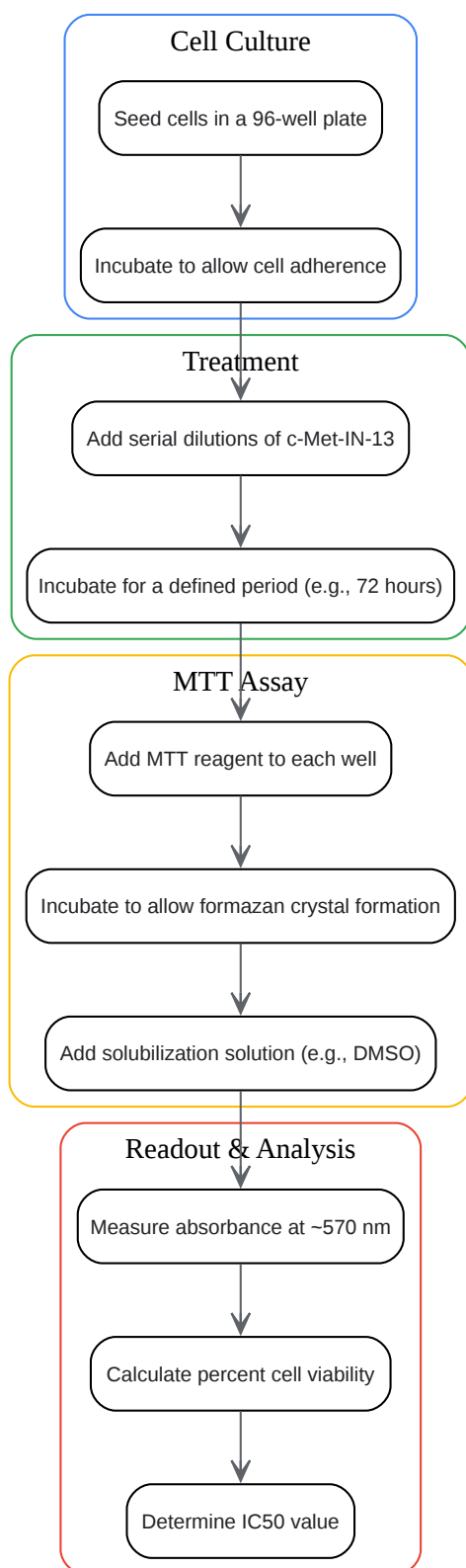


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Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

MTT Cell Proliferation Assay (Generic Protocol)

This protocol describes the general procedure for assessing the anti-proliferative effects of a compound on cultured cancer cells.

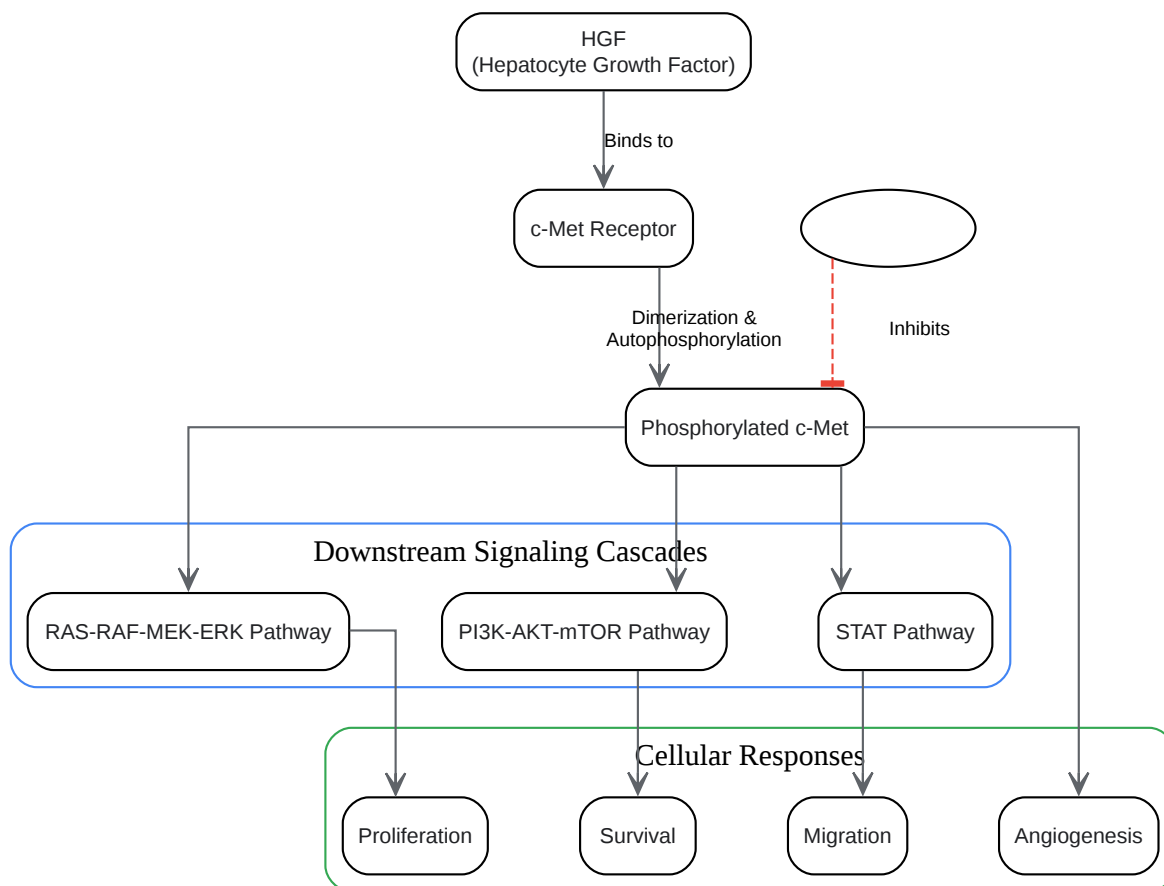


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Caption: Workflow for an MTT-based cell proliferation assay.

Signaling Pathway

c-Met-IN-13 exerts its therapeutic effect by inhibiting the c-Met signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by **c-Met-IN-13**.



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Caption: The c-Met signaling pathway and the inhibitory action of **c-Met-IN-13**.

Conclusion

c-Met-IN-13 is a potent inhibitor of the c-Met kinase with significant anti-proliferative activity against various cancer cell lines. The provided data and protocols offer a foundational

understanding for researchers and drug development professionals working with this compound. Further in vivo pharmacokinetic and efficacy studies are necessary to fully elucidate its therapeutic potential.

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References

- 1. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
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